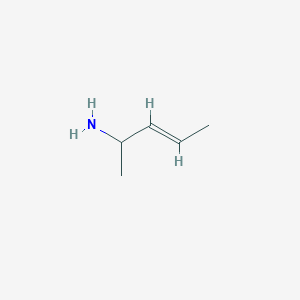
Pent-3-en-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Pent-3-en-2-amine can be synthesized through the condensation of β-dicarbonyl compounds with amines. One efficient method involves the use of catalytic amounts of niobium pentachloride (NbCl5) under solvent-free conditions. The reaction proceeds smoothly at room temperature, leading to the formation of enamine derivatives in high yields . Another method employs nano-SiO2 as a catalyst, which also allows for the synthesis of β-enaminones under solvent-free conditions .
Industrial Production Methods
Industrial production of this compound typically involves the use of heterogeneous solid catalysts due to their selectivity, recyclability, and operational simplicity. These catalysts enable the condensation of various amines with β-dicarbonyls at room temperature, providing an eco-friendly and efficient route for large-scale synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
Pent-3-en-2-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various products depending on the reaction conditions.
Reduction: Reduction reactions can convert this compound into different amine derivatives.
Substitution: The amine group in this compound can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include molecular oxygen and other oxidants.
Reduction: Reducing agents such as hydrogen gas or metal hydrides are typically used.
Substitution: Various electrophiles can be used in substitution reactions to introduce different functional groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of peroxyl adducts, while reduction can yield different amine derivatives .
Applications De Recherche Scientifique
Pent-3-en-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: This compound is used in the production of pharmaceuticals, agrochemicals, and other industrial products
Mécanisme D'action
The mechanism of action of pent-3-en-2-amine involves its interaction with molecular targets and pathways within biological systems. The compound can form resonance-stabilized hydrocarbon radicals, which can react with molecular oxygen to form various products. These reactions are influenced by factors such as temperature and pressure .
Comparaison Avec Des Composés Similaires
Pent-3-en-2-amine can be compared with other similar compounds, such as:
Enaminones: These compounds also contain an enamine group and are used as key intermediates in organic synthesis.
Enamino esters: Similar to enaminones, these compounds are used in the synthesis of heterocycles and pharmaceuticals.
The uniqueness of this compound lies in its specific structure and reactivity, which make it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C5H11N |
|---|---|
Poids moléculaire |
85.15 g/mol |
Nom IUPAC |
(E)-pent-3-en-2-amine |
InChI |
InChI=1S/C5H11N/c1-3-4-5(2)6/h3-5H,6H2,1-2H3/b4-3+ |
Clé InChI |
RJGNESAPBYJKKF-ONEGZZNKSA-N |
SMILES isomérique |
C/C=C/C(C)N |
SMILES canonique |
CC=CC(C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


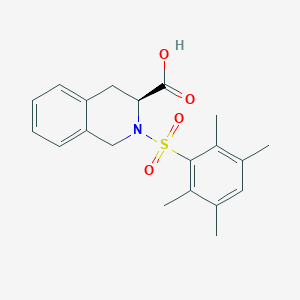

![1-(Bromomethyl)-1-[(tert-butoxy)methyl]cyclopropane](/img/structure/B13170342.png)
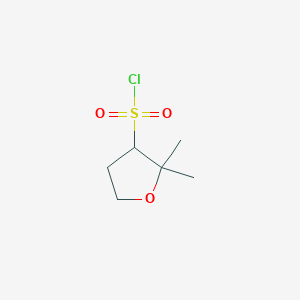

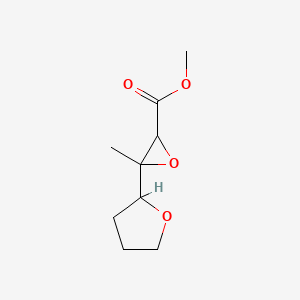


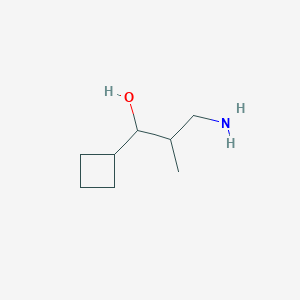



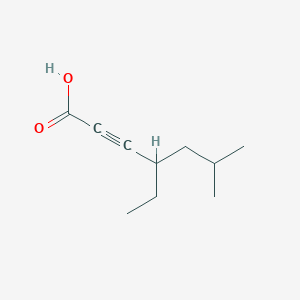
![tert-Butyl 3-hydroxy-4-[(propan-2-yl)amino]pyrrolidine-1-carboxylate](/img/structure/B13170422.png)
